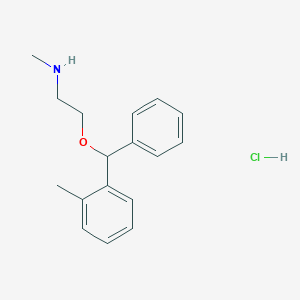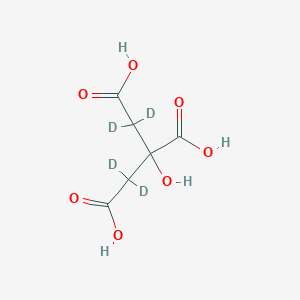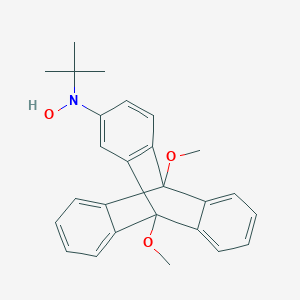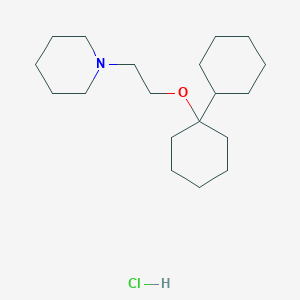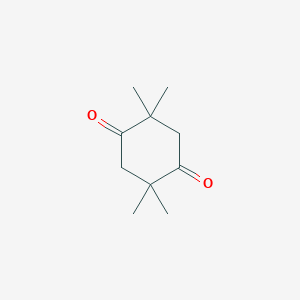
2,2,5,5-Tetramethylcyclohexane-1,4-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related cyclohexenediones, such as 5,6-dimethylene-2-cyclohexene-1,4-dione, has been achieved through thermal ring opening of tetrahydrobenzocyclobutene diones. This process generates highly reactive intermediates that can undergo dimerization or react through Diels-Alder mechanisms to produce polycyclic 1,4-benzoquinones, showcasing a method that might be adaptable for synthesizing 2,2,5,5-tetramethyl variants (Kanao & Oda, 1984).
Molecular Structure Analysis
The molecular structure of 2,2,5,5-tetramethylcyclohexane-1,4-dione can be explored through X-ray diffraction analysis, similar to studies conducted on its structural analogs. For instance, the structure of 2,5,7,10-tetramethyl-2,4,8,10-tetraazabicyclo[4.4.0]decane-3,9-dione was elucidated, highlighting the importance of crystallography in understanding the geometric and electronic configuration of such molecules (Dekaprilevich et al., 1995).
Chemical Reactions and Properties
Cyclohexanediones, including 2,2,5,5-tetramethylcyclohexane-1,4-dione, participate in various chemical reactions. For example, cyclohexene diones can undergo addition, annulation, Diels-Alder reactions, and thermal decomposition, demonstrating their utility as intermediates in organic synthesis (Oda et al., 2003).
Physical Properties Analysis
The physical properties of cyclohexanediones are influenced by their molecular structure. For example, ring inversion studies on tetramethylcyclohexanes provide insights into the dynamic behavior of these molecules, which can be relevant for understanding the physical characteristics of 2,2,5,5-tetramethylcyclohexane-1,4-dione (Murray & Kaplan, 1967).
Chemical Properties Analysis
The chemical properties of 2,2,5,5-tetramethylcyclohexane-1,4-dione can be deduced from studies on similar compounds. Cyclohexanediones engage in reactions that form complex structures, such as the synthesis of bicyclic and tricyclic diones, showcasing the reactivity and versatility of the cyclohexanedione core (Werstiuk et al., 1992).
Wissenschaftliche Forschungsanwendungen
-
Thermophysical Property Data Analysis
- Field : Physical Chemistry
- Application : The compound “2,2,5,5-Tetramethylcyclohexane-1,4-dione” is used in the analysis of thermophysical property data .
- Method : The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The analysis provides critically evaluated recommendations for various properties such as normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, entropy, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
-
Synthesis of (d,l)-cis-chrysanthemic acid
- Field : Organic Chemistry
- Application : “2,2,5,5-Tetramethylcyclohexane-1,4-dione” is involved in the novel synthesis of (d,l)-cis-chrysanthemic acid .
- Method : The method involves α,α′-dibromination of 2,2,5,5-tetramethylcyclohexane-1,3-dione .
- Results : The process is applied to the enantioselective synthesis of (1R)-cis-chrysanthemic acid .
-
Chemical Properties Analysis
- Field : Analytical Chemistry
- Application : The compound “2,2,5,5-Tetramethylcyclohexane-1,4-dione” is analyzed for its chemical properties .
- Method : The method involves the use of various analytical techniques to determine properties like structure, melting point, boiling point, density, molecular formula, molecular weight, and physical properties .
- Results : The results provide a comprehensive understanding of the compound’s chemical properties .
-
Phytochemicals Research
- Field : Phytochemistry
- Application : “2,2,5,5-Tetramethylcyclohexane-1,4-dione” is used in phytochemical research .
- Method : The method involves the use of various techniques to study the chemical compounds derived from plants .
- Results : The results contribute to the understanding of the chemical composition of plants and their potential uses .
-
Chemical Properties Analysis
- Field : Analytical Chemistry
- Application : The compound “2,2,5,5-Tetramethylcyclohexane-1,4-dione” is analyzed for its chemical properties .
- Method : The method involves the use of various analytical techniques to determine properties like structure, melting point, boiling point, density, molecular formula, molecular weight, and physical properties .
- Results : The results provide a comprehensive understanding of the compound’s chemical properties .
-
Phytochemicals Research
- Field : Phytochemistry
- Application : “2,2,5,5-Tetramethylcyclohexane-1,4-dione” is used in phytochemical research .
- Method : The method involves the use of various techniques to study the chemical compounds derived from plants .
- Results : The results contribute to the understanding of the chemical composition of plants and their potential uses .
Eigenschaften
IUPAC Name |
2,2,5,5-tetramethylcyclohexane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(2)5-8(12)10(3,4)6-7(9)11/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQZSPVHJYLKOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(CC1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539118 | |
| Record name | 2,2,5,5-Tetramethylcyclohexane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethylcyclohexane-1,4-dione | |
CAS RN |
86838-54-2 | |
| Record name | 2,2,5,5-Tetramethylcyclohexane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



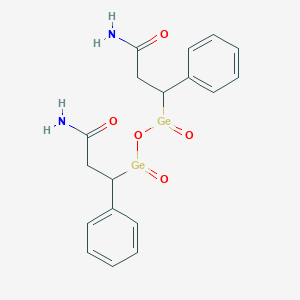
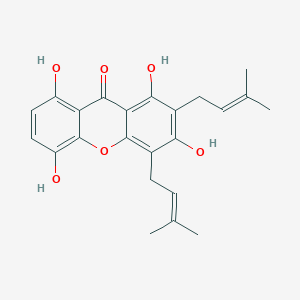
![11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol](/img/structure/B23120.png)
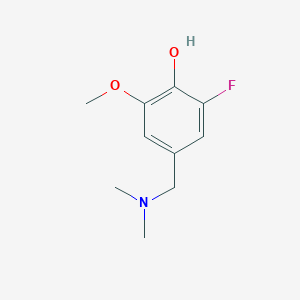
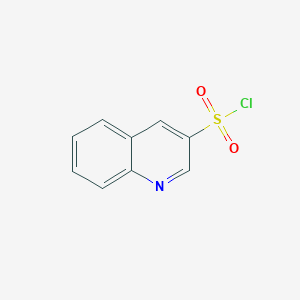
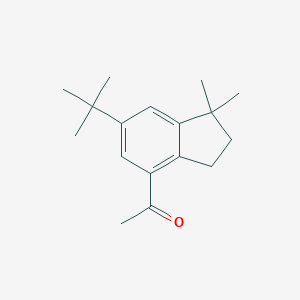
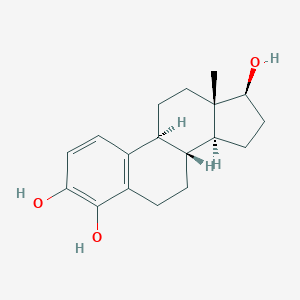
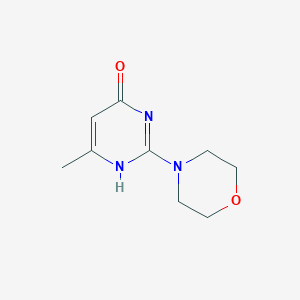
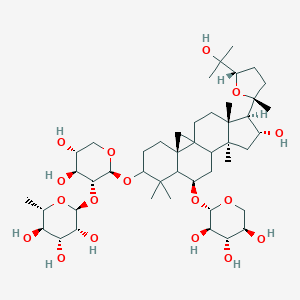
![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)
